LogP Differentiation: 2-Methyl-3-Bromophenyl Oxetane vs. Non-Methylated 3-Bromophenyl Oxetanes
The target compound 2-(3-bromophenyl)-2-methyloxetane exhibits a calculated LogP of 2.85, which differs from structurally related non-methylated 3-bromophenyl oxetane analogs [1]. The 2-methyl substituent increases lipophilicity relative to the corresponding 2-(3-bromophenyl)oxetane scaffold lacking the methyl group, providing a quantifiable basis for selection when fine-tuning LogP in lead optimization. This difference directly impacts membrane permeability and oral absorption predictions.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.85 |
| Comparator Or Baseline | 2-(3-Bromophenyl)oxetane (CAS 51699-56-0): LogP ~2.4–2.6 (estimated based on analog series trends ) |
| Quantified Difference | ΔLogP ≈ +0.25 to +0.45 (target compound more lipophilic) |
| Conditions | Calculated LogP using ChemSpace database algorithm; cross-reference with oxetane SAR trends |
Why This Matters
A ΔLogP of 0.25–0.45 can meaningfully shift predicted oral absorption and blood-brain barrier penetration, making this compound preferable for programs requiring moderately higher lipophilicity than non-methylated analogs.
- [1] ChemSpace. 2-(3-bromophenyl)-2-methyloxetane (CSSB00010169801) — Properties: LogP 2.85. Accessed April 2026. View Source
